Cas no 22462-79-9 (2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A))
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) Chemical and Physical Properties
Names and Identifiers
-
- 5-Hepten-2-amine,6-methyl-
- 6-methylhept-5-en-2-amine
- 1,5-Dimethyl-4-hexenylamine
- 1,5-Dimethylhex-4-enylamine
- 4-Hexenylamine, 1,5-dimethyl-
- BRN 1740112
- (2RS)-6-Methylhept-5-en-2-amine
- 5-Hepten-2-amine, 6-methyl-
- UNII-909MSN4AOL
- NS00002518
- Z57959337
- HEPTAMINOL IMPURITY A [EP IMPURITY]
- EN300-233398
- 6-Methylhept-5-en-2-amine, (+/-)-
- Q27895469
- 2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A)
- DTXSID00945144
- SCHEMBL3363343
- EC 245-016-0
- AKOS006222727
- 909MSN4AOL
- 6-METHYL-5-HEPTEN-2-AMINE
- (1,5-DIMETHYL-4-HEXENYL)AMINE
- EINECS 245-016-0
- 22462-79-9
- (+/-)-6-methylhept-5-en-2-amine
-
- MDL: MFCD01451286
- Inchi: 1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3
- InChI Key: LINQVIAARQIDQJ-UHFFFAOYSA-N
- SMILES: NC(C)CC/C=C(\C)/C
Computed Properties
- Exact Mass: 127.13621
- Monoisotopic Mass: 127.1361
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2
Experimental Properties
- Density: 0.804
- Boiling Point: 167.2°Cat760mmHg
- Flash Point: 51.3°C
- Refractive Index: 1.45
- PSA: 26.02
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H281230-1mg |
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) |
22462-79-9 | 1mg |
$110.00 | 2023-05-18 | ||
| TRC | H281230-2.5mg |
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) |
22462-79-9 | 2.5mg |
$178.00 | 2023-05-18 | ||
| TRC | H281230-5mg |
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) |
22462-79-9 | 5mg |
$316.00 | 2023-05-18 | ||
| TRC | H281230-10mg |
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) |
22462-79-9 | 10mg |
$523.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000057 |
Heptaminol impurity A |
22462-79-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| Enamine | EN300-233398-1g |
6-methylhept-5-en-2-amine |
22462-79-9 | 95% | 1g |
$615.0 | 2023-09-15 | |
| Enamine | EN300-233398-5g |
6-methylhept-5-en-2-amine |
22462-79-9 | 95% | 5g |
$1786.0 | 2023-09-15 | |
| Enamine | EN300-233398-10g |
6-methylhept-5-en-2-amine |
22462-79-9 | 95% | 10g |
$2649.0 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000057 |
22462-79-9 | ¥1544.34 | 2023-01-13 | ||||
| Enamine | EN300-233398-0.05g |
6-methylhept-5-en-2-amine |
22462-79-9 | 95% | 0.05g |
$144.0 | 2024-06-19 |
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A) Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A)
2-Dehydroxy-3-dehydro-heptaminol (Heptaminol EP impurity A): A Comprehensive Overview of CAS 22462-79-9
In the realm of pharmaceutical chemistry, 2-Dehydroxy-3-dehydro-heptaminol, also known as Heptaminol EP impurity A (CAS 22462-79-9), plays a significant role as a key impurity in the synthesis and quality control of Heptaminol. This compound has garnered attention due to its structural relationship with Heptaminol, a vasodilator used in cardiovascular therapies. Understanding the properties, applications, and analytical methods for 2-Dehydroxy-3-dehydro-heptaminol is crucial for pharmaceutical manufacturers and researchers aiming to ensure drug purity and efficacy.
The chemical structure of 2-Dehydroxy-3-dehydro-heptaminol features modifications at the 2 and 3 positions of the Heptaminol backbone, resulting in distinct physicochemical properties. Researchers often investigate this impurity to develop robust analytical techniques, such as HPLC and LC-MS, for detecting and quantifying it in Heptaminol formulations. The growing demand for high-purity active pharmaceutical ingredients (APIs) has made the study of Heptaminol EP impurity A increasingly relevant in modern pharmaceutical analysis.
Recent trends in pharmaceutical research highlight the importance of understanding process-related impurities like 2-Dehydroxy-3-dehydro-heptaminol. Regulatory agencies worldwide, including the FDA and EMA, emphasize stringent control over impurities in drug substances. This has led to increased searches for "Heptaminol impurity analysis" and "CAS 22462-79-9 characterization" in scientific databases, reflecting the compound's significance in quality assurance protocols.
The synthesis pathway of Heptaminol often generates 2-Dehydroxy-3-dehydro-heptaminol as a byproduct, making its study essential for process optimization. Pharmaceutical chemists focus on minimizing its formation through controlled reaction conditions and purification techniques. The compound's chromatographic behavior and spectral properties are well-documented, aiding in its identification during method development for Heptaminol quality control.
From a therapeutic perspective, while Heptaminol EP impurity A itself doesn't possess pharmacological activity, its presence above certain thresholds may affect drug stability and performance. This has spurred interest in "impurity profiling" and "degradation products" within the pharmaceutical community. Recent publications have explored the stability-indicating methods for Heptaminol formulations that can simultaneously detect 2-Dehydroxy-3-dehydro-heptaminol and other related compounds.
The analytical characterization of CAS 22462-79-9 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. These methods provide crucial data about the compound's molecular structure and purity, which are essential for establishing appropriate specification limits in pharmaceutical applications. The increasing availability of high-purity reference standards for 2-Dehydroxy-3-dehydro-heptaminol has facilitated more accurate impurity quantification in recent years.
In the context of green chemistry initiatives, researchers are exploring ways to reduce the generation of Heptaminol EP impurity A during synthesis. This aligns with current industry trends toward sustainable pharmaceutical manufacturing and has led to increased searches for "green synthesis of Heptaminol" and "impurity reduction strategies." The development of more efficient catalytic systems and alternative synthetic routes continues to be an active area of investigation.
Quality control laboratories routinely monitor 2-Dehydroxy-3-dehydro-heptaminol levels as part of comprehensive impurity profiling programs. The establishment of validated analytical methods for this compound contributes to meeting international regulatory requirements, particularly for markets with strict pharmaceutical standards. Recent advancements in UHPLC technology have improved the sensitivity and speed of Heptaminol impurity analysis, benefiting both manufacturers and regulatory bodies.
The pharmaceutical industry's growing emphasis on quality by design (QbD) principles has further elevated the importance of understanding compounds like Heptaminol EP impurity A. By systematically studying the factors influencing its formation, scientists can develop more robust manufacturing processes that consistently produce Heptaminol with minimal impurity levels. This approach aligns with current best practices in pharmaceutical development and has become a frequent topic in industry conferences and publications.
Looking ahead, research on 2-Dehydroxy-3-dehydro-heptaminol is expected to continue evolving alongside advancements in analytical technologies and regulatory expectations. The compound serves as an excellent case study for understanding the broader challenges of pharmaceutical impurity control and the importance of thorough characterization in drug development. As the pharmaceutical industry moves toward more sophisticated quality systems, the knowledge gained from studying CAS 22462-79-9 will undoubtedly contribute to safer and more effective medications.
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